Cas no 1236263-35-6 (2-Amino-N-butyl-N-methylpropanamide hydrochloride)

2-Amino-N-butyl-N-methylpropanamide hydrochloride is a chemically synthesized amide derivative with a hydrochloride salt form, offering enhanced solubility and stability for applications in pharmaceutical and organic synthesis. Its structural features, including the amino and amide functional groups, make it a versatile intermediate for the development of bioactive compounds. The butyl and methyl substituents contribute to its lipophilicity, facilitating membrane permeability in drug design. The hydrochloride form ensures improved handling and storage characteristics. This compound is particularly valuable in peptidomimetics and small-molecule drug discovery due to its balanced polarity and reactivity profile. High purity grades are available for research and industrial use.
2-Amino-N-butyl-N-methylpropanamide hydrochloride structure
1236263-35-6 structure
Product Name:2-Amino-N-butyl-N-methylpropanamide hydrochloride
CAS No:1236263-35-6
MF:C8H19ClN2O
MW:194.702261209488
CID:1076742
PubChem ID:53409091
Update Time:2025-11-06

2-Amino-N-butyl-N-methylpropanamide hydrochloride Chemical and Physical Properties

Names and Identifiers

    • 2-Amino-N-butyl-N-methylpropanamide hydrochloride
    • AKOS015847854
    • 2-AMINO-N-BUTYL-N-METHYLPROPANAMIDEHYDROCHLORIDE
    • 1236263-35-6
    • 2-amino-N-butyl-N-methylpropanamide;hydrochloride
    • MDL: MFCD13561996
    • Inchi: 1S/C8H18N2O.ClH/c1-4-5-6-10(3)8(11)7(2)9;/h7H,4-6,9H2,1-3H3;1H
    • InChI Key: ODIVDSXZYXAPRZ-UHFFFAOYSA-N
    • SMILES: Cl.O=C(C(C)N)N(C)CCCC

Computed Properties

  • Exact Mass: 194.1185909g/mol
  • Monoisotopic Mass: 194.1185909g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 5
  • Complexity: 125
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 46.3Ų

2-Amino-N-butyl-N-methylpropanamide hydrochloride Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
A043455-125mg
2-Amino-N-butyl-N-methylpropanamide hydrochloride
1236263-35-6
125mg
$ 230.00 2022-06-08
TRC
A043455-250mg
2-Amino-N-butyl-N-methylpropanamide hydrochloride
1236263-35-6
250mg
$ 375.00 2022-06-08
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
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2-Amino-N-butyl-N-methylpropanamide hydrochloride
1236263-35-6 98%
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¥6283.00 2024-08-09

Additional information on 2-Amino-N-butyl-N-methylpropanamide hydrochloride

2-Amino-N-butyl-N-methylpropanamide Hydrochloride (CAS No. 1236263-35-6)

The compound 2-Amino-N-butyl-N-methylpropanamide hydrochloride (CAS No. 1236263-35-6) is a highly specialized organic compound with significant applications in the fields of pharmacology and chemical synthesis. This compound, also referred to as N-butyl-N-methyl-2-amino-propanamide hydrochloride, is characterized by its unique chemical structure, which includes an amino group, an amide functional group, and a hydrochloride counterion. The molecule's structure contributes to its versatile reactivity and potential for use in drug development and related industries.

Recent advancements in chemical synthesis have highlighted the importance of N-butyl-N-methylpropanamide derivatives in the creation of bioactive compounds. Researchers have demonstrated that the hydrochloride salt form of this compound enhances its solubility and stability, making it more suitable for pharmaceutical applications. For instance, studies published in 2023 have explored its role as a precursor in the synthesis of novel peptide-based drugs, where its amino group facilitates the formation of peptide bonds under specific reaction conditions.

The synthesis of 2-Amino-N-butyl-N-methylpropanamide hydrochloride involves a multi-step process that typically begins with the reaction of an appropriate amine with a carboxylic acid derivative. The introduction of the hydrochloride counterion is achieved through acidification, ensuring the compound's stability and enabling its use in various chemical reactions. This compound's ability to act as both a nucleophile and an electrophile makes it invaluable in organic synthesis, particularly in the construction of complex molecular architectures.

In terms of pharmacological applications, N-butyl-N-methylpropanamide hydrochloride has shown promise as a potential drug delivery agent. Its amphipathic nature allows it to interact with both hydrophilic and lipophilic environments, making it suitable for encapsulating drugs within lipid-based nanoparticles. Recent studies have demonstrated its effectiveness in enhancing drug bioavailability by protecting sensitive therapeutic agents from enzymatic degradation during transit through biological systems.

Moreover, the compound's role in peptide synthesis has been extensively studied. Its ability to act as a coupling agent facilitates the formation of stable peptide bonds under mild reaction conditions. This property has led to its adoption in the production of synthetic peptides used in vaccine development and targeted drug delivery systems. The compound's efficiency in this context has been validated by multiple research groups, further solidifying its position as a key reagent in modern medicinal chemistry.

From an environmental standpoint, the synthesis and application of 2-Amino-N-butyl-N-methylpropanamide hydrochloride are designed to minimize ecological impact. Its use in controlled laboratory settings ensures that potential hazards are mitigated through proper handling protocols and waste management practices. Additionally, ongoing research aims to develop greener synthetic methods that reduce energy consumption and minimize byproduct generation.

In conclusion, 2-Amino-N-butyl-N-methylpropanamide hydrochloride (CAS No. 1236263-35-6) stands as a testament to advancements in organic chemistry and pharmacology. Its unique properties make it an indispensable tool in drug discovery and chemical synthesis, with ongoing research continuing to uncover new applications for this versatile compound.

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